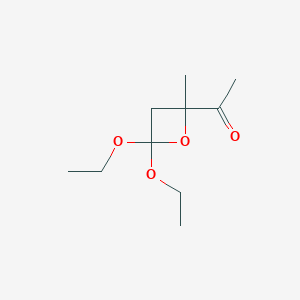
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and two ethoxy groups attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyloxetan-2-yl derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ethoxy groups, leading to the formation of hydroxyl derivatives.
Applications De Recherche Scientifique
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives, such as:
1-(3-(2-methyloxetan-2-yl)phenyl)ethan-1-one: This compound also contains an oxetane ring but differs in the substitution pattern, leading to different reactivity and applications.
1-(4-(2-methyloxetan-2-yl)phenyl)ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93183-68-7 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(4,4-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-9(4,14-10)8(3)11/h5-7H2,1-4H3 |
Clé InChI |
ZCGBRRKLOJPBCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC(O1)(C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















